Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate
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Overview
Description
Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate is an organic compound with the molecular formula C10H19NO5S. It is a colorless liquid with a pungent odor and is used in various organic synthesis applications. This compound is known for its role as a catalyst in promoting certain chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Types of Reactions:
Oxidation: Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where the aminooxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, promoting various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate involves its ability to act as a catalyst in chemical reactions. It interacts with molecular targets and pathways to facilitate the formation of desired products. The aminooxy group plays a crucial role in its catalytic activity, enabling the compound to participate in various chemical transformations .
Comparison with Similar Compounds
- Tert-butyl 2-(aminooxy)acetate
- Tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate
- N-(tert-Butoxycarbonyl)-1,4-diaminobutane
Uniqueness: Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate is unique due to its specific structure and functional groups, which confer distinct catalytic properties. Compared to similar compounds, it offers enhanced reactivity and selectivity in certain chemical reactions, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H21NO5S |
---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
tert-butyl 2-(4-aminooxy-1,1-dioxothian-4-yl)acetate |
InChI |
InChI=1S/C11H21NO5S/c1-10(2,3)16-9(13)8-11(17-12)4-6-18(14,15)7-5-11/h4-8,12H2,1-3H3 |
InChI Key |
IYJPPWKLNQCGND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCS(=O)(=O)CC1)ON |
Origin of Product |
United States |
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